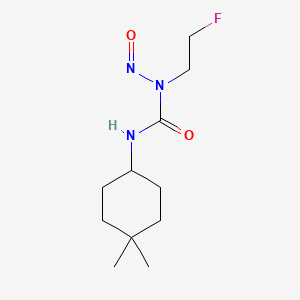
3-(4,4-Dimethylcyclohexyl)-1-(2-fluoroethyl)-1-nitrosourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4,4-Dimethylcyclohexyl)-1-(2-fluoroethyl)-1-nitrosourea is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a dimethylcyclohexyl group, a fluoroethyl group, and a nitrosourea moiety. It is often studied for its potential use in medicinal chemistry and other scientific research areas.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,4-Dimethylcyclohexyl)-1-(2-fluoroethyl)-1-nitrosourea typically involves the reaction of 4,4-dimethylcyclohexylamine with 2-fluoroethyl isocyanate, followed by nitrosation. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to maintain consistent reaction conditions. The process may include steps such as purification through crystallization or distillation to achieve the required quality standards.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4,4-Dimethylcyclohexyl)-1-(2-fluoroethyl)-1-nitrosourea can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the nitrosourea group into different functional groups.
Substitution: The compound can participate in substitution reactions, where one of its groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(4,4-Dimethylcyclohexyl)-1-(2-fluoroethyl)-1-nitrosourea has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.
Biology: The compound is investigated for its potential biological activity, including its effects on cellular processes.
Medicine: Research explores its potential as a therapeutic agent, particularly in cancer treatment due to its nitrosourea group, which is known for its alkylating properties.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other complex compounds.
Wirkmechanismus
The mechanism of action of 3-(4,4-Dimethylcyclohexyl)-1-(2-fluoroethyl)-1-nitrosourea involves its interaction with cellular components. The nitrosourea group can alkylate DNA, leading to the disruption of DNA replication and transcription. This action makes it a potential candidate for cancer therapy, as it can induce cell death in rapidly dividing cells. The molecular targets include DNA and various enzymes involved in DNA repair pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea: Known for its use in cancer treatment.
1-(2-Fluoroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea: Similar structure but with a different cyclohexyl substitution.
1-(2-Bromoethyl)-3-cyclohexyl-1-nitrosourea: Another nitrosourea derivative with potential therapeutic applications.
Uniqueness
3-(4,4-Dimethylcyclohexyl)-1-(2-fluoroethyl)-1-nitrosourea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluoroethyl group may enhance its stability and reactivity compared to other similar compounds, making it a valuable subject of study in various research fields.
Eigenschaften
CAS-Nummer |
33024-39-4 |
|---|---|
Molekularformel |
C11H20FN3O2 |
Molekulargewicht |
245.29 g/mol |
IUPAC-Name |
3-(4,4-dimethylcyclohexyl)-1-(2-fluoroethyl)-1-nitrosourea |
InChI |
InChI=1S/C11H20FN3O2/c1-11(2)5-3-9(4-6-11)13-10(16)15(14-17)8-7-12/h9H,3-8H2,1-2H3,(H,13,16) |
InChI-Schlüssel |
YKKMKHXIPGWYEP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC(CC1)NC(=O)N(CCF)N=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Bromo-7-methylimidazo[1,2-a]pyridin-6-amine](/img/structure/B12844993.png)
![Ammonium Bis[PerfluorotetradecylEthyl]Phosphate](/img/structure/B12844994.png)
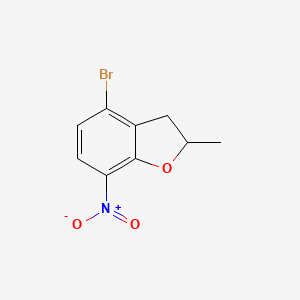


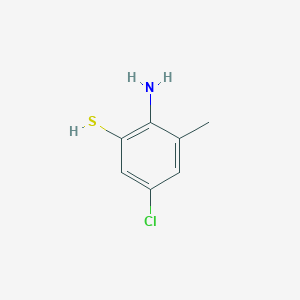
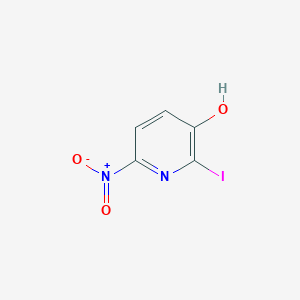
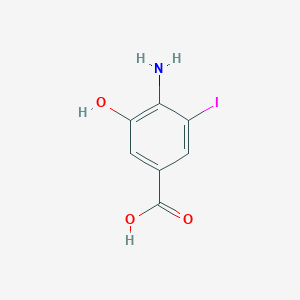
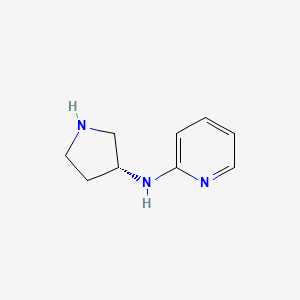
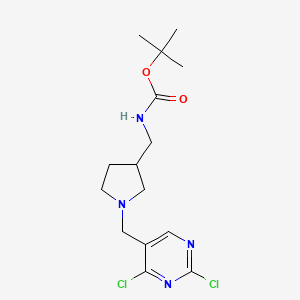
![(2S,3S,4S,5R,6R)-3,4,5-Trihydroxy-6-(3-((9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl)oxy)-3-oxo-2-phenylpropoxy)tetrahydro-2H-pyran-2-carboxylic acid](/img/structure/B12845045.png)
![8-Bromo-2-chloro-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12845059.png)

